molecular formula C19H23N3O2 B5725443 1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine

1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B5725443
M. Wt: 325.4 g/mol
InChI Key: YXVNDNAUNNSTOX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 2,5-dimethylphenyl group and a 2-nitrophenylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-(2,5-Dimethylphenyl)piperazine and 2-nitrobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, sulfuric acid, and halogenating agents.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The piperazine ring can also interact with biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)piperazine: This compound lacks the nitro group and has different chemical and biological properties.

    4-[(2-Nitrophenyl)methyl]piperazine: This compound lacks the 2,5-dimethylphenyl group and has different reactivity and applications.

    1-(2,5-Dimethylphenyl)-4-[(2-aminophenyl)methyl]piperazine: This compound has an amino group instead of a nitro group, leading to different chemical reactions and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-8-16(2)19(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-18(17)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNDNAUNNSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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